molecular formula C14H15O4P B032852 Di-p-tolyl-phosphate CAS No. 843-24-3

Di-p-tolyl-phosphate

Cat. No.: B032852
CAS No.: 843-24-3
M. Wt: 278.24 g/mol
InChI Key: PLUDEAUQZKPAIN-UHFFFAOYSA-N
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Description

Bis(4-methylphenyl) hydrogen phosphate: is an organic compound with the chemical formula C20H19O4P . It is a type of aryl phosphate, characterized by the presence of two 4-methylphenyl groups and one hydrogen phosphate group. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methylphenyl) hydrogen phosphate typically involves the reaction of 4-methylphenol (p-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of Bis(4-methylphenyl) hydrogen phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-methylphenyl) hydrogen phosphate is used as a reagent in organic synthesis, particularly in the preparation of other aryl phosphates and related compounds .

Biology: In biological research, it is used to study the interactions of phosphates with enzymes and other biomolecules. It serves as a model compound for understanding the behavior of phosphate esters in biological systems .

Medicine: Its interactions with biological targets are of interest for developing new therapeutic agents .

Industry: In the industrial sector, Bis(4-methylphenyl) hydrogen phosphate is used as a flame retardant in plastics and other materials. It enhances the fire resistance of polymers and other products .

Comparison with Similar Compounds

  • Bis(2-methylphenyl) hydrogen phosphate
  • Bis(4-nitrophenyl) hydrogen phosphate
  • Bis(2,4-di-tert-butylphenyl) phosphate

Comparison: Bis(4-methylphenyl) hydrogen phosphate is unique due to the presence of two 4-methylphenyl groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct behavior in terms of hydrolysis, oxidation, and substitution reactions. Its applications as a flame retardant and in organic synthesis also set it apart from other aryl phosphates .

Properties

IUPAC Name

bis(4-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUDEAUQZKPAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233262
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843-24-3
Record name Phosphoric acid, bis(4-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid bis(4-methylphenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70233262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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